N-(2,5-dimethylphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2S/c1-4-29-15-21-23(28-29)24(32)30(13-12-19-8-6-5-7-9-19)25(27-21)33-16-22(31)26-20-14-17(2)10-11-18(20)3/h5-11,14-15H,4,12-13,16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXRYICMYOUXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
IUPAC Name: this compound .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor in various biochemical pathways. For instance, the pyrazolo[4,3-d]pyrimidine core is known for its ability to interact with enzymes involved in cellular signaling and metabolic processes .
Biological Activity Overview
- Antimicrobial Activity : Research has indicated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown efficacy against Mycobacterium tuberculosis in vitro .
- Antitumor Activity : Some studies have reported that pyrazolo compounds can induce apoptosis in cancer cells through various mechanisms including the inhibition of proliferation and induction of cell cycle arrest .
- Enzyme Inhibition : The compound may function as a biochemical probe or inhibitor for specific enzymes related to metabolic syndromes and cancer pathways .
Study 1: Antitubercular Activity
In a study assessing the antitubercular activity of pyrazolo derivatives, this compound was tested against Mycobacterium tuberculosis H37Rv strain. The results indicated promising activity with a minimum inhibitory concentration (MIC) significantly lower than that of standard treatments .
Study 2: Cytotoxicity in Cancer Cell Lines
Another investigation explored the cytotoxic effects of this compound on various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis via caspase activation and mitochondrial dysfunction .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the pyrazolo[4,3-d]pyrimidine core in this compound?
- The pyrazolo[4,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or via multicomponent reactions. For the target compound, regioselective sulfanylation at the C5 position is critical. Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid competing side reactions, as minor structural deviations can alter biological activity .
Q. How can structural integrity be confirmed post-synthesis?
- Use a combination of NMR (¹H, ¹³C, 2D-COSY/HMBC) to verify connectivity and substituent placement. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline derivatives, single-crystal X-ray diffraction (employing SHELX programs ) resolves absolute configuration and intramolecular interactions (e.g., hydrogen bonding) .
Q. What computational methods predict potential biological targets?
- Perform molecular docking (AutoDock Vina, Schrödinger Suite) against protein databases (PDB) to identify binding affinities for kinases or GPCRs, given the compound’s pyrimidine core. Validate predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Discrepancies (e.g., unexpected NOE correlations vs. crystal packing) require cross-validation:
- Re-examine NMR sample purity (HPLC).
- Analyze temperature-dependent NMR to detect conformational flexibility.
- Compare calculated (DFT) and experimental IR/Raman spectra for vibrational mode alignment .
Q. What experimental designs optimize stereochemical outcomes in sulfanylation reactions?
- Use Design of Experiments (DoE) to test variables:
- Catalyst : Pd/Cu for cross-coupling vs. thiourea for nucleophilic substitution.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Temperature : 60–80°C minimizes racemization. Monitor via chiral HPLC .
Q. How to address discrepancies in enzymatic assay results across studies?
- Potential causes:
- Compound stability : Test degradation in assay buffers (LC-MS monitoring).
- Protein source : Use recombinant enzymes (e.g., human vs. murine isoforms).
- Assay conditions : Standardize ATP concentrations for kinase assays .
Q. What strategies mitigate crystallographic disorder in pyrazolo-pyrimidine derivatives?
- Disorder in the 2-phenylethyl substituent can arise from rotational flexibility. Solutions:
- Collect low-temperature (100 K) diffraction data.
- Apply SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters.
- Validate with Hirshfeld surface analysis .
Q. How to design structure-activity relationship (SAR) studies for analogs?
- Systematically modify:
- R₁ : Vary 2,5-dimethylphenyl with halogenated or methoxy substituents.
- R₂ : Replace 2-phenylethyl with alkyl/heteroaryl groups.
- Linker : Compare sulfanyl (-S-) vs. sulfonyl (-SO₂-) groups.
- Use multivariate statistical modeling (PLS regression) to correlate structural features with activity .
Q. What analytical techniques identify metabolic byproducts in vitro?
- Employ LC-MS/MS with collision-induced dissociation (CID) to fragment metabolites. For unstable intermediates, use H/D exchange or stable isotope labeling (¹³C/¹⁵N) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
